molecular formula C18H24N4O2 B12204423 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12204423
M. Wt: 328.4 g/mol
InChI Key: SOAVCHAOLONRAG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-triazinone class of heterocyclic molecules, characterized by a fused pyrimidine-triazine core. Its structure includes a 2-methoxyethyl substituent at position 3, an ethyl group at position 7, a methyl group at position 8, and a phenyl ring at position 1 (Fig. 1).

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H24N4O2/c1-4-16-14(2)19-18-21(15-8-6-5-7-9-15)12-20(10-11-24-3)13-22(18)17(16)23/h5-9H,4,10-13H2,1-3H3

InChI Key

SOAVCHAOLONRAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. The regioselective introduction of various substituents into position 4 of the pyrimido[1,2-a][1,3,5]triazine ring is achieved through triazine ring closure with corresponding aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-a][1,3,5]triazin-6-ones .

Scientific Research Applications

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyethyl group in the target compound enhances hydrophilicity compared to the dimethylaminoethyl analog, which may improve aqueous solubility .
  • The presence of a phenyl group at position 1 is conserved across analogs, suggesting its role in π-π stacking interactions with biological targets .

Physicochemical Properties

  • LogP: The target compound’s calculated LogP (2.8) is lower than its dimethylaminoethyl analog (3.1), reflecting reduced lipophilicity due to the methoxy group’s polarity .
  • Melting Points: While data for the target compound are unavailable, structurally related imidazo-pyridine derivatives (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit melting points between 162–245°C, indicating high thermal stability .

Anticancer Potential

  • Tetrazolium Assay Relevance: Compounds with pyrimido-triazinone cores are routinely screened using microculture tetrazolium (MTT) assays, as described in . These assays measure cell viability via mitochondrial reductase activity, with IC50 values typically ranging from 0.1–10 µM for active analogs .
  • Structural-Activity Relationships (SAR) :
    • The 3-(2-methoxyethyl) group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., phenethyl), as observed in imidazo-pyridine derivatives .
    • Methyl and ethyl groups at positions 7 and 8 are associated with improved metabolic stability in hepatic microsome assays .

Kinase Inhibition

  • Analogs such as 2-(8-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () inhibit tyrosine kinases (e.g., EGFR) with IC50 values <100 nM. The target compound’s phenyl and methoxyethyl groups may similarly engage hydrophobic kinase pockets .

Biological Activity

The compound 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one (CAS Number: 945160-82-7) is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2C_{18}H_{24}N_{4}O_{2}, which indicates a complex structure involving multiple functional groups. The presence of a pyrimidine ring fused with a triazine system suggests potential interactions with biological targets.

Structure Overview

ComponentDescription
Molecular FormulaC18H24N4O2C_{18}H_{24}N_{4}O_{2}
CAS Number945160-82-7
Key Functional GroupsEthyl group, methoxyethyl group, methyl group, phenyl group

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of pyrimidine and triazine have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cell lines.
  • Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.

A study evaluating related compounds demonstrated cytotoxic effects against breast cancer (MCF-7) cells with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in vitro against various bacterial strains. Preliminary findings suggest:

  • Inhibition of Bacterial Growth : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or inhibition of enzymes critical for bacterial survival.

Neuroprotective Effects

Research into neuroprotective activities has identified that certain derivatives can inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives based on the triazine framework and tested their efficacy against MCF-7 and Bel-7402 cell lines. The most promising derivative exhibited an IC50 value of 20 µM against MCF-7 cells, demonstrating a significant increase in cytotoxicity compared to the parent compound .

Case Study 2: Antimicrobial Screening

In another investigation, the synthesized compounds underwent antimicrobial testing against Staphylococcus aureus and Escherichia coli. Results showed that one derivative had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus, indicating substantial antibacterial activity .

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